molecular formula C22H24N2O4S B2639172 6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline CAS No. 872206-85-4

6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline

Cat. No.: B2639172
CAS No.: 872206-85-4
M. Wt: 412.5
InChI Key: HWVWCCNVHCYYEF-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes methoxy groups, a methylbenzenesulfonyl group, and a pyrrolidinyl group attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Sulfonylation: The 4-methylbenzenesulfonyl group can be introduced through a sulfonylation reaction using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

    Pyrrolidinyl Substitution: The pyrrolidinyl group can be attached to the quinoline core through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Pyrrolidine in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

    Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication processes.

    Modulating Receptor Activity: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinoline: Lacks the sulfonyl and pyrrolidinyl groups, making it less complex and potentially less active in certain applications.

    4-(Pyrrolidin-1-yl)quinoline: Lacks the methoxy and sulfonyl groups, which may affect its chemical reactivity and biological activity.

    3-(4-Methylbenzenesulfonyl)quinoline: Lacks the methoxy and pyrrolidinyl groups, which may influence its solubility and interaction with biological targets.

Uniqueness

6,7-Dimethoxy-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and stability, while the sulfonyl and pyrrolidinyl groups contribute to its reactivity and potential biological activities.

Properties

IUPAC Name

6,7-dimethoxy-3-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-15-6-8-16(9-7-15)29(25,26)21-14-23-18-13-20(28-3)19(27-2)12-17(18)22(21)24-10-4-5-11-24/h6-9,12-14H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVWCCNVHCYYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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